![molecular formula C11H8F2N2O B3148334 6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 642491-85-8](/img/structure/B3148334.png)
6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Descripción general
Descripción
The compound “6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one” is a complex organic molecule. The 2,3-dihydropyrrole unit is a privileged heterocycle found in many pharmacologically active natural products .
Synthesis Analysis
Significant recent advances in the synthesis of 2,3-dihydropyrroles have led to intense interest in the development of new drug candidates . A metal-free sequential decarbonylative annulation of Ncyanamides for the construction of 2,3-dihydropyrrolo [2,1-b]quinazolin-9 (1H)-ones has been reported .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, the synthesis of similar compounds often involves complex organic reactions .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The compound 6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, as part of the quinazolinone family, has been explored in various synthetic and reactivity studies. An improved, scalable synthetic route to the quinazolinone natural product, including this compound, has been reported. This methodology applies to analogue synthesis and the synthesis of related natural products. Additionally, the reactivity of this scaffold to various electrophilic reagents, enabling stereoselective product generation, has been documented (Sutherell & Ley, 2016).
Crystal Structure and Physical Properties
The crystal structure of compounds within the quinazolinone class, including this compound, has been studied. For instance, a related compound, C20H19N3O, exhibits a planar molecular structure, important for understanding its physical properties and potential interactions (Elmuradov et al., 2010).
Biological Activity
The quinazolinone derivatives have been investigated for their antimicrobial activity. Studies have explored a series of arylidene- and arylhydroxymethyl derivatives of tetrahydropyrrolo[2,1-b]quinazolin-9-one, showing promising results against various microbial strains, including S. aureus, E. coli, and Candida albicans. This highlights the potential use of these compounds in developing new bactericides (Ortikov et al., 2017).
Synthetic Methodologies
Various synthetic methodologies have been developed for quinazolinone derivatives. These include the use of Gallium(III) triflate for one-pot synthesis, and PIFA-initiated oxidative cyclization for structural analogs of natural occurring vasicinone alkaloids. These methods offer efficient pathways for producing a range of quinazolinone compounds (Chen et al., 2008); (Vaskevych et al., 2021).
Potential Therapeutic Applications
There is ongoing research into the potential therapeutic applications of quinazolinone derivatives. For instance, novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones have been synthesized and evaluated for cytotoxicity against various human cancer cell lines and antimalarial activity (Mphahlele et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
6,7-difluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-7-4-6-9(5-8(7)13)14-10-2-1-3-15(10)11(6)16/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMNUPGKOYMFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC(=C(C=C3C(=O)N2C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




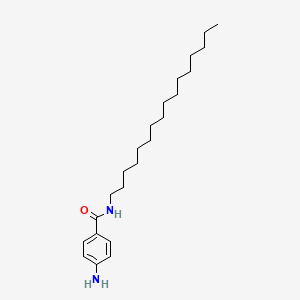
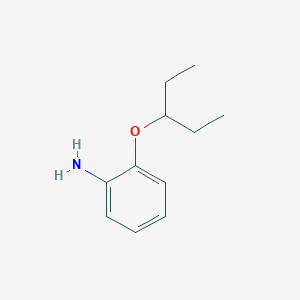

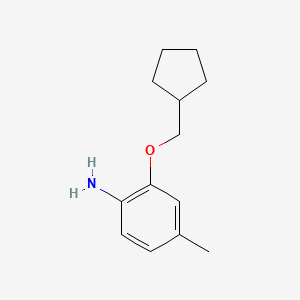
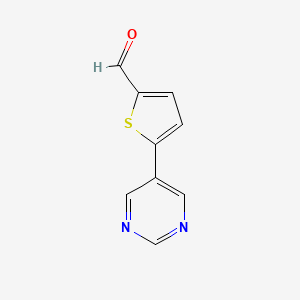
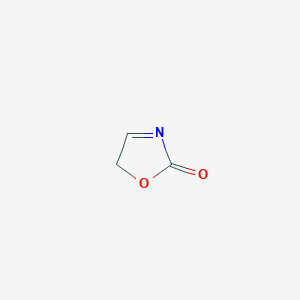
![4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3148290.png)
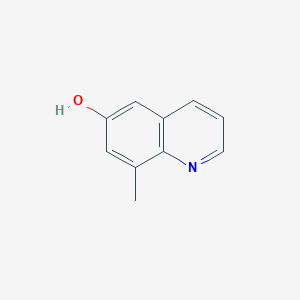


![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile](/img/structure/B3148341.png)
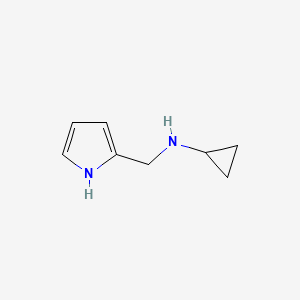
![8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B3148349.png)